molecular formula C9H9ClN2O4 B13766303 Carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester CAS No. 60480-06-0

Carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester

Cat. No.: B13766303
CAS No.: 60480-06-0
M. Wt: 244.63 g/mol
InChI Key: COEVUZLBFRTZAQ-UHFFFAOYSA-N
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Description

2-chloroethyl N-(4-nitrophenyl)carbamate is an organic compound with the molecular formula C9H9ClN2O4 It is a carbamate derivative, characterized by the presence of a chloroethyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl N-(4-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with 2-chloroethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

While specific industrial production methods for 2-chloroethyl N-(4-nitrophenyl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl N-(4-nitrophenyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols, typically in the presence of a base like triethylamine.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic substitution: Substituted carbamates.

    Reduction: 2-chloroethyl N-(4-aminophenyl)carbamate.

    Hydrolysis: 4-nitroaniline and 2-chloroethanol.

Scientific Research Applications

2-chloroethyl N-(4-nitrophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloroethyl N-(4-nitrophenyl)carbamate involves its interaction with biological molecules. The nitrophenyl group can undergo reduction to form an aminophenyl group, which can then interact with enzymes and other proteins. The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological targets. These interactions can disrupt normal cellular processes, leading to antimicrobial or other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloroethyl N-(4-nitrophenyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the nitro group on the phenyl ring can affect the compound’s electronic properties and its interactions with biological targets.

Properties

CAS No.

60480-06-0

Molecular Formula

C9H9ClN2O4

Molecular Weight

244.63 g/mol

IUPAC Name

2-chloroethyl N-(4-nitrophenyl)carbamate

InChI

InChI=1S/C9H9ClN2O4/c10-5-6-16-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13)

InChI Key

COEVUZLBFRTZAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCCCl)[N+](=O)[O-]

Origin of Product

United States

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